5-amino-N-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 3. The benzyl group at position 1 is substituted with a 3-fluorine atom, while the carboxamide nitrogen is linked to a 3,4-dimethoxyphenyl ring. While explicit data on this compound’s biological activity is unavailable in the provided evidence, its analogs highlight the importance of substituent positioning on efficacy.
Properties
IUPAC Name |
5-amino-N-(3,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-26-14-7-6-13(9-15(14)27-2)21-18(25)16-17(20)24(23-22-16)10-11-4-3-5-12(19)8-11/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLRZJZGPOUDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural differences among analogs lie in:
- Benzyl group substitutions : Fluorine position (3- vs. 4-) or additional functional groups.
- Carboxamide aryl group : Methoxy, methyl, or halogen substituents on the phenyl ring.
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Impact of Substituents on Activity
- Fluorine Position : 3-Fluorobenzyl analogs (e.g., target compound and ) may enhance lipophilicity and membrane permeability compared to 4-fluorobenzyl derivatives .
- Methoxy Groups : 3,4-Dimethoxyphenyl substitution (target compound) likely improves solubility and π-π stacking in binding pockets compared to 2,4-dimethoxy or methylphenyl groups .
Pharmacological Findings
- Antiproliferative Activity : Analogs with 2,4-dimethoxyphenyl or 3-methylphenyl groups show selective activity against renal (RXF 393) and CNS (SNB-75) cancer cells, with growth inhibition percentages (GP) ranging from -13.42% to -27.30% .
- Kinase Inhibition: Derivatives with trifluoromethylphenyl or pyrimidine-fused triazoles exhibit B-Raf kinase inhibition, critical in melanoma and colorectal cancers .
- Metabolic Stability: Phase I metabolism of triazole derivatives (e.g., CAI in ) generates inactive benzophenone metabolites, suggesting that electron-donating groups (e.g., methoxy) may slow degradation.
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